molecular formula C7H3Br2F3 B3038138 2,4-Dibromo-1-(trifluoromethyl)benzene CAS No. 7657-10-5

2,4-Dibromo-1-(trifluoromethyl)benzene

Cat. No. B3038138
CAS RN: 7657-10-5
M. Wt: 303.9 g/mol
InChI Key: RZPLVYZPTOHXGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,4-Dibromo-1-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C7H3Br2F3 . It is a derivative of benzene, where two hydrogen atoms are replaced by bromine atoms and one hydrogen atom is replaced by a trifluoromethyl group .


Molecular Structure Analysis

The molecular structure of “2,4-Dibromo-1-(trifluoromethyl)benzene” consists of a benzene ring with two bromine atoms and one trifluoromethyl group attached to it . The exact positions of these substituents on the benzene ring can be determined by the numbering in the name of the compound .

Scientific Research Applications

Synthesis of Trifluoromethyl-Substituted Di- and Terphenyls

2,4-Dibromo-1-(trifluoromethyl)benzene plays a crucial role in the synthesis of various trifluoromethylated di- and terphenyls. The Suzuki-Miyaura reaction of this compound allows for the creation of these compounds with excellent site selectivity, primarily favoring the 4-position due to steric and electronic reasons (Ullah et al., 2011).

Site-Selective Sonogashira Reactions

In another application, site-selective Sonogashira cross-coupling reactions involving 2,4-Dibromo-1-(trifluoromethyl)benzene lead to the production of various functionalized alkynyl-substituted (trifluoromethyl)benzenes. The reactions demonstrate a consistent preference for position C-4. This substance has also shown potential in forming liquid-crystalline properties and has been subject to various spectroscopic and computational studies to understand its properties (Reimann et al., 2012).

Organometallic Synthesis

1,4-Dibromo-2-(trifluoromethyl)benzene is also valuable in organometallic synthesis. Its versatility as a starting material for creating organometallic intermediates is noteworthy. These intermediates are instrumental in a variety of synthetic reactions, showcasing the compound's importance in this field (Porwisiak & Schlosser, 1996).

Advanced Material Synthesis

Moreover, this compound finds its use in the synthesis of advanced materials. For instance, it is involved in the production of poly(arylene ether)s, which are polymers with significant industrial and technological applications due to their high thermal stability and solubility in organic solvents (Banerjee et al., 2009).

Safety And Hazards

The safety data sheet for a similar compound, “4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage and may cause respiratory irritation .

properties

IUPAC Name

2,4-dibromo-1-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2F3/c8-4-1-2-5(6(9)3-4)7(10,11)12/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZPLVYZPTOHXGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2F3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dibromo-1-(trifluoromethyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dibromo-1-(trifluoromethyl)benzene
Reactant of Route 2
Reactant of Route 2
2,4-Dibromo-1-(trifluoromethyl)benzene
Reactant of Route 3
Reactant of Route 3
2,4-Dibromo-1-(trifluoromethyl)benzene
Reactant of Route 4
2,4-Dibromo-1-(trifluoromethyl)benzene
Reactant of Route 5
2,4-Dibromo-1-(trifluoromethyl)benzene
Reactant of Route 6
2,4-Dibromo-1-(trifluoromethyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.